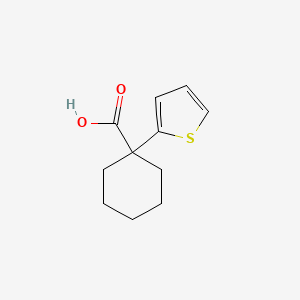

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

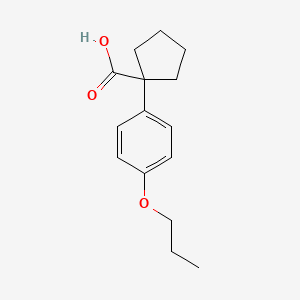

“1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid” is an organic compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular weight of “1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid” is 210.3 . Its IUPAC name is 1-(2-thienyl)cyclohexanecarboxylic acid . The InChI code is 1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) .Physical And Chemical Properties Analysis

“1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid” is a solid .Scientific Research Applications

Material Science: Organic Semiconductors

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid: is utilized in the field of material science, particularly in the development of organic semiconductors . Thiophene derivatives are known for their electronic properties, making them suitable for use in organic field-effect transistors (OFETs). The compound’s structure allows for fine-tuning of electronic characteristics, which is crucial for the performance of semiconductors.

Life Sciences: Drug Synthesis

In life sciences, this compound serves as a precursor in the synthesis of various biologically active molecules . Its thiophene ring is a common motif in many pharmaceuticals, and modifications to the cyclohexane moiety can lead to new drug candidates with potential anti-inflammatory, antimicrobial, or anticancer activities.

Chemical Synthesis: Building Block

The acid functionality of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid makes it a versatile building block in chemical synthesis . It can undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in constructing complex organic molecules.

Chromatography: Analytical Standard

This compound can be used as an analytical standard in chromatographic methods to ensure the accuracy and calibration of analytical instruments . Its unique retention time and spectral properties allow it to serve as a reference point in the qualitative and quantitative analysis of chemical mixtures.

Analytical Research: Structural Analysis

In analytical research, 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid is valuable for structural analysis and determination. Techniques such as NMR, IR, and mass spectrometry can be employed to elucidate the structure of newly synthesized thiophene derivatives .

Corrosion Inhibition: Industrial Application

Thiophene derivatives, including 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid , are explored for their potential as corrosion inhibitors in industrial applications . Their ability to form protective layers on metal surfaces can be harnessed to prevent corrosion, which is vital for extending the lifespan of metal components.

OLED Fabrication: Electronic Devices

The compound’s thiophene core is beneficial in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene’s conjugated system facilitates charge transport, which is essential for the efficient operation of OLEDs in electronic displays and lighting.

Pharmaceutical Testing: Reference Standards

Lastly, 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid is used in pharmaceutical testing as a high-quality reference standard . It ensures the reliability of test results, which is crucial for the development and quality control of pharmaceutical products.

properties

IUPAC Name |

1-thiophen-2-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJXMYFENIHEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356234 |

Source

|

| Record name | F2189-0460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid | |

CAS RN |

100058-72-8 |

Source

|

| Record name | F2189-0460 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)